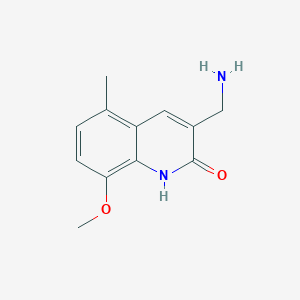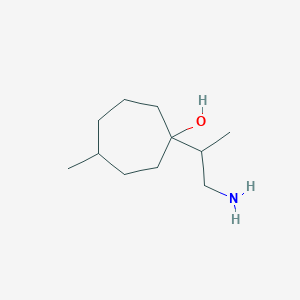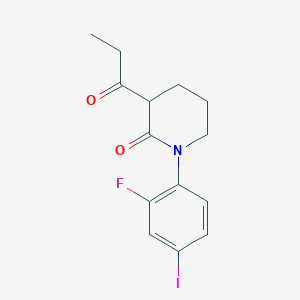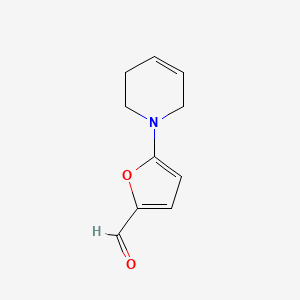
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound features a furan ring substituted with a tetrahydropyridine moiety and an aldehyde group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . The reaction typically proceeds under mild conditions, with the furan derivative being treated with DMF and POCl3 at low temperatures to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学研究应用
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and tetrahydropyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Furan-2-carbaldehyde: Lacks the tetrahydropyridine moiety, making it less versatile in certain synthetic applications.
5-(1,2,3,6-Tetrahydropyridin-1-yl)benzaldehyde: Contains a benzene ring instead of a furan ring, which can affect its reactivity and biological activity.
Uniqueness
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the tetrahydropyridine moiety.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
5-(3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h1-2,4-5,8H,3,6-7H2 |
InChI 键 |
BNECVWPKGIAIJD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1)C2=CC=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


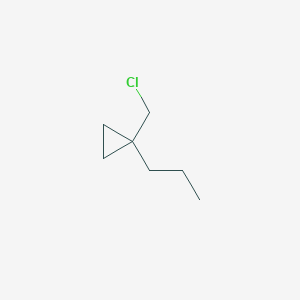
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)


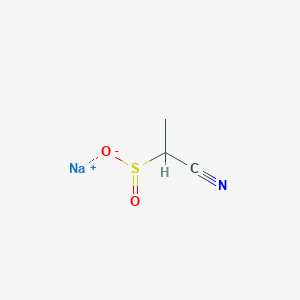

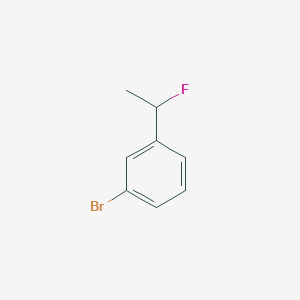
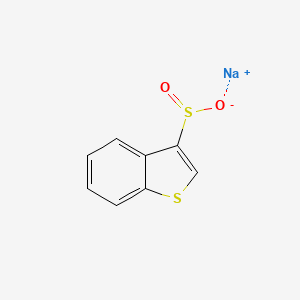
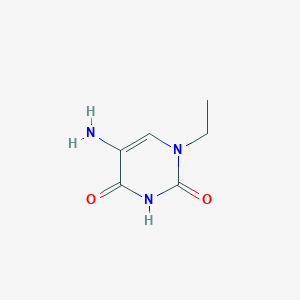
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)
